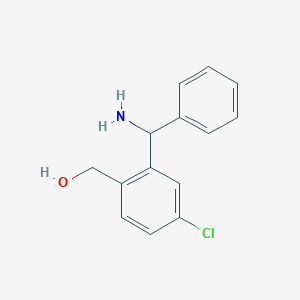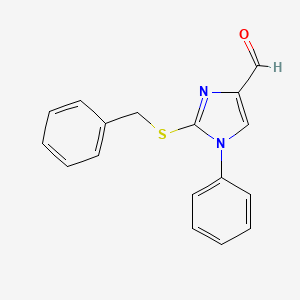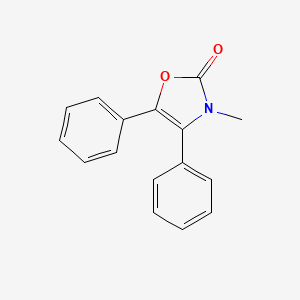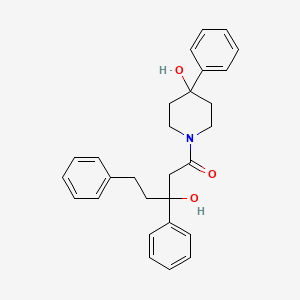![molecular formula C8H4N2OS B14651967 [1,3]Thiazolo[4,5-g][2,1]benzoxazole CAS No. 52876-88-7](/img/structure/B14651967.png)
[1,3]Thiazolo[4,5-g][2,1]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[4,5-g][2,1]benzoxazole: is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Thiazolo[4,5-g][2,1]benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 2-bromo-2’-hydroxyacetophenone under basic conditions, followed by cyclization to form the desired compound . Another approach involves the use of azido-benzothiazoles, which upon thermolysis in a polyphosphoric-acetic acid mixture, yield the thiazolo[4,5-g]benzoxazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, with considerations for reaction optimization, yield improvement, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: [1,3]Thiazolo[4,5-g][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,3]Thiazolo[4,5-g][2,1]benzoxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The ability to modify the structure of this compound allows researchers to tailor its biological activity for specific applications.
Industry: In industry, this compound is used in the development of materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as sensors and optoelectronic devices .
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[4,5-g][2,1]benzoxazole and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer applications, it may interfere with signaling pathways or induce apoptosis in cancer cells . The exact mechanism of action depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Benzothiazole: A related compound with a similar structure but lacks the fused benzoxazole ring.
Benzoxazole: Similar to [1,3]Thiazolo[4,5-g][2,1]benzoxazole but lacks the fused thiazole ring.
Thiazole: A simpler structure that forms the basis for more complex heterocycles like this compound.
Uniqueness: The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.
Propiedades
Número CAS |
52876-88-7 |
|---|---|
Fórmula molecular |
C8H4N2OS |
Peso molecular |
176.20 g/mol |
Nombre IUPAC |
[1,3]thiazolo[4,5-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c1-2-6-8(12-4-9-6)7-5(1)3-11-10-7/h1-4H |
Clave InChI |
JLOXPDXCBDKKDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NOC=C31)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


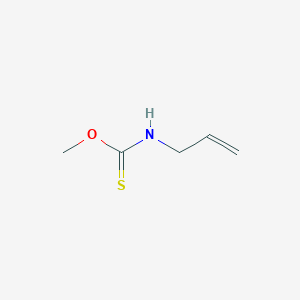
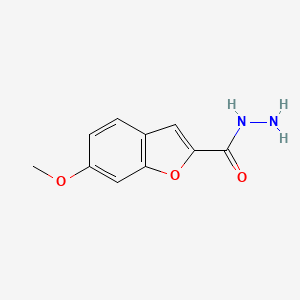
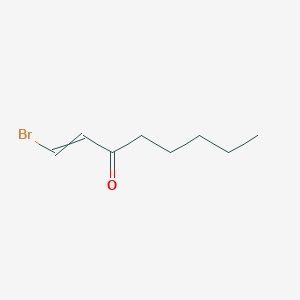
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
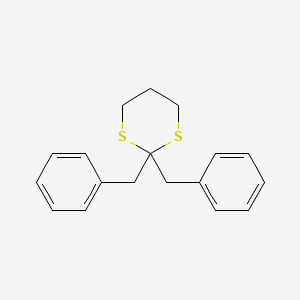

![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
